molecular formula C15H18N2O2 B13867980 2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione

2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione

Cat. No.: B13867980
M. Wt: 258.32 g/mol
InChI Key: HFGVGPZOUIKKPF-UHFFFAOYSA-N
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Description

2-Benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with benzyl and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with diethyl malonate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5,5-dimethyl-1H-pyrimidine-4,6-dione
  • 2-Benzyl-5,5-diethyl-1H-pyrimidine-2,4-dione
  • 2-Benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C15H18N2O2/c1-3-15(4-2)13(18)16-12(17-14(15)19)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,17,18,19)

InChI Key

HFGVGPZOUIKKPF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)CC2=CC=CC=C2)CC

Origin of Product

United States

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